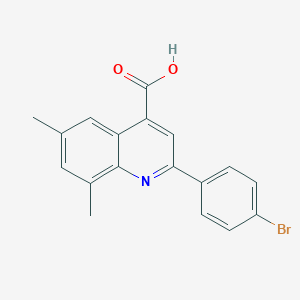
2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid” is a complex organic molecule that likely contains a quinoline core structure, a common feature in many biologically active compounds . The presence of a carboxylic acid group suggests it may have acidic properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions involving electrophilic aromatic substitution or condensation reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography , NMR spectroscopy , and mass spectrometry .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For instance, the carboxylic acid group could participate in esterification or amide formation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a carboxylic acid group could contribute to its acidity, and the bromophenyl group could influence its reactivity .Aplicaciones Científicas De Investigación
Potential in Psychopharmacology
2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid, along with other phosphorylated carboxylic acids derivatives, has been researched for potential psychotropic activity. Certain derivatives in this class have shown promising results, such as tranquilizing, anti-alcohol, antidepressant, and antiepileptic properties. Moreover, compounds like CAPAH have demonstrated the potential to improve memory and learning, exhibit neuroprotective properties, and correct behavioral disorders in animal models of Alzheimer’s disease. These compounds exhibit unique mechanisms of action, interacting with various receptors and altering membrane phospholipid bilayer organization, which may contribute positively to receptor functions (Semina et al., 2016).
Importance in Carboxylic Acid Bioisosterism
This compound belongs to the class of compounds featuring the carboxylic acid group, an essential functional group in many drugs. Carboxylic acid bioisosterism involves substituting the carboxylate moiety with bioisosteres to overcome challenges like toxicity, metabolic instability, or limited passive diffusion across biological membranes. This field has seen significant developments, with novel carboxylic acid substitutes being created to improve pharmacological profiles, showcasing the creativity and innovation required to navigate the complexities of modern drug design (Horgan & O’ Sullivan, 2021).
Contribution to Central Nervous System (CNS) Drug Synthesis
The chemical structure of this compound indicates potential for CNS drug synthesis. Compounds containing functional groups like esters, carboxylic acid, aldehyde, and others are being investigated for CNS effects ranging from depression to convulsion. Research in this area aims to identify functional chemical groups that may serve as lead molecules for synthesizing compounds with CNS activity, providing a pathway for the development of novel CNS-acting drugs (Saganuwan, 2017).
Role in Biomass-derived Levulinic Acid Synthesis for Drug Development
This compound, as a derivative of carboxylic acid, relates to the synthesis of Levulinic Acid (LEV) from biomass. LEV, with its carbonyl and carboxyl functional groups, is versatile in drug synthesis, reducing costs and simplifying processes. Its applications range from direct drug synthesis to acting as a linker in pharmaceutical intermediates, highlighting its significance in medicine and pharmaceuticals (Zhang et al., 2021).
Mecanismo De Acción
Target of Action
It’s structurally similar to 4-bromophenylacetic acid , which is known to cause a depolarization effect on the transmembrane potential difference of tobacco protoplasts . This suggests that the compound may interact with similar targets.
Mode of Action
Based on its structural similarity to 4-bromophenylacetic acid, it may interact with its targets by causing changes in the transmembrane potential difference
Biochemical Pathways
The compound’s potential to affect transmembrane potential suggests it may influence ion transport pathways and related cellular processes .
Result of Action
Its potential to affect transmembrane potential suggests it may influence cellular processes related to ion transport .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO2/c1-10-7-11(2)17-14(8-10)15(18(21)22)9-16(20-17)12-3-5-13(19)6-4-12/h3-9H,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBORHFHYPAQPQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-({4-[(4-bromophenoxy)methyl]benzoyl}amino)-5-(1-phenylethyl)-3-thiophenecarboxylate](/img/structure/B455306.png)
![diethyl 1-{2-[3-(2,5-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B455309.png)
![N-ethyl-2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B455312.png)

![2-[(5-ethyl-3-thienyl)carbonyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B455314.png)
![N-[(5-chloro-1H-indol-2-yl)methyl]-3-[(4-chlorophenoxy)methyl]benzamide](/img/structure/B455316.png)
![2-Amino-4-{5-[(4-bromophenoxy)methyl]-2,4-dimethylphenyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B455317.png)
![3-[(2,3-dichlorophenoxy)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzamide](/img/structure/B455318.png)


![2-Amino-4-(5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dimethylphenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B455323.png)
![N-[(5-chloro-1H-indol-2-yl)methyl]-3-[(2-chlorophenoxy)methyl]-4-methoxybenzamide](/img/structure/B455326.png)
![2-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-(3-ethoxypropyl)hydrazinecarbothioamide](/img/structure/B455327.png)
![2-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B455329.png)
